molecular formula C16H11FN2O2 B11372939 N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11372939
M. Wt: 282.27 g/mol
InChI Key: HSGUIFAHXGZMRE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. As a member of the isoxazole-carboxamide family, it provides researchers with a valuable scaffold for investigating novel therapeutic pathways. This compound is offered for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Isoxazole-carboxamide derivatives are recognized in scientific literature for their intriguing ability to modulate ionotropic glutamate receptors, particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . These receptors are critical for synaptic transmission and plasticity, and their dysregulation is implicated in conditions such as chronic inflammatory pain . Compounds within this class have been shown to act as potent inhibitors of AMPA receptor activity and can profoundly alter the receptors' biophysical gating properties, including deactivation and desensitization kinetics . This makes them promising pharmacological tools for studying nociceptive transmission and developing potential non-opioid analgesics. Furthermore, structural analogues of this compound, specifically those featuring the isoxazole core, are actively investigated for their role in targeting sphingolipid metabolism by inhibiting enzymes like acid ceramidase (AC) . Acid ceramidase is a key regulator of ceramide and sphingosine levels, and its inhibition is a emerging strategy for researching cancer and severe lysosomal storage diseases . Researchers can utilize this compound as a key intermediate or reference standard in the design and synthesis of novel bioactive molecules for these and other exploratory applications.

Properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)18-16(20)14-10-15(21-19-14)11-4-2-1-3-5-11/h1-10H,(H,18,20)

InChI Key

HSGUIFAHXGZMRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

α-Bromo Ketone Cyclization

The oxazole ring is commonly synthesized via cyclization of α-bromo ketones. In a representative procedure, α-bromo ketone intermediates are treated with 2,4-thiazolidinedione (TZD) in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate), followed by intramolecular cyclization using lithium hydroxide (LiOH) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). For example, 5-phenyl-1,2-oxazole-3-carboxamide derivatives are obtained in yields ranging from 6% to quantitative, depending on substituents.

Table 1: Cyclization Conditions for Oxazole Ring Formation

Starting MaterialReagentsConditionsYield (%)Reference
α-Bromo ketoneTZD, K₂CO₃, DMFRoom temperature6–38
IntermediateLiOH/t-BuOK, THF30 min–1 h10–100

α-Hydroxy Ketone Condensation

Alternative routes employ α-hydroxy ketones, which undergo condensation with potassium cyanate under acidic conditions to form oxazolones. This method avoids bromination steps but requires careful pH control to prevent side reactions. For instance, cyclization of 4-fluorophenyl-substituted α-hydroxy ketones yields the oxazole core with >80% purity when monitored via HPLC.

Carboxamide Functionalization Techniques

Isocyanate Coupling

The carboxamide group is introduced by reacting oxazole intermediates with isocyanates. Commercially available isocyanates (e.g., 4-fluorophenyl isocyanate) are employed in acetonitrile with catalytic 4-dimethylaminopyridine (DMAP), achieving yields of 48–83%. In cases where isocyanates are unstable, in situ generation via triphosgene activation of amines is preferred.

Table 2: Carboxamide Coupling Reactions

Oxazole IntermediateIsocyanate SourceReagentsYield (%)Reference
5-Phenyl-oxazolone4-Fluorophenyl isocyanateDMAP, CH₃CN78
Oxazolone derivativeIn situ (triphosgene)DIPEA, DCM24–76

Reductive Amination for Piperidine Analogues

For derivatives bearing piperidine moieties, reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) and formaldehyde (37% aqueous) is utilized post-Boc deprotection. This step ensures efficient N-methylation while preserving the oxazole-carboxamide backbone.

Optimization of Reaction Parameters

Temperature and pH Control

Maintaining reaction temperatures below 0°C during α-bromo ketone synthesis prevents premature cyclization. Similarly, pH adjustments during α-hydroxy ketone condensation (pH 4–6) enhance cyclization efficiency.

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while DMAP accelerates isocyanate coupling. Substituting DMF with dichloromethane (DCM) in triphosgene-mediated reactions reduces side-product formation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for validating structural integrity. For example, ¹H NMR of N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide exhibits distinct peaks for the fluorophenyl group (δ 7.6–7.8 ppm) and oxazole protons (δ 8.1–8.3 ppm). HPLC purity exceeding 95% is routinely achieved using C18 reverse-phase columns.

Challenges and Scalability Considerations

Regioselectivity in Cyclization

Competing 4- and 5-substituted oxazole formation is mitigated by steric directing groups on α-bromo ketones. Electron-withdrawing substituents (e.g., fluorine) favor 5-phenyl orientation.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity product .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

    Oxidation: Oxazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted oxazole derivatives with modified fluorophenyl groups.

Scientific Research Applications

Synthesis of N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with the reaction of 4-fluoroaniline and phenylacetic acid derivatives under controlled conditions to form the oxazole ring.
  • Cyclization : The formation of the oxazole ring is achieved through cyclization reactions, often utilizing dehydrating agents or catalysts to promote the reaction.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown promising results:

  • Cell Lines Tested : The compound was tested against colon cancer (Colo-205), ovarian cancer (OVCAR-8), and breast cancer (MDA-MB-231) cell lines.
  • Inhibition Rates : Significant growth inhibition was observed, with values indicating over 40% inhibition in several cases, particularly at specific concentrations (10 μmol) .
Cell Line Inhibition (%) Concentration (μmol)
Colo-2054510
OVCAR-85010
MDA-MB-2314210

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity:

  • Microbial Strains Tested : The compound was evaluated against both Gram-positive and Gram-negative bacterial strains.
  • Activity Results : It exhibited significant antibacterial effects, particularly against Enterococcus faecium biofilms .
Microbial Strain Activity Type Effectiveness (%)
Enterococcus faeciumAntibacterial60
Staphylococcus aureusAntibacterial55

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have provided insights into how modifications to the compound can enhance its biological activity:

  • Substituent Variations : Altering substituents on the phenyl ring or modifying the oxazole structure has been shown to influence potency and selectivity against specific targets.

Case Study: Modification Effects

A study explored various analogs of this compound with different substituents:

Compound Variant IC50 (μM) Target Activity
Original Compound0.083hAC Inhibitor
Variant with Methyl Group at C(4)0.069hAC Inhibitor
Variant with Chlorine at Para Position0.055Enhanced Potency

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation. Additionally, it can interact with DNA and proteins, affecting cellular processes and leading to its anticancer properties .

Comparison with Similar Compounds

Substituent Effects on the Isoxazole Core

  • 3-Carboxamide: Provides hydrogen-bonding sites for target interactions.
  • : 3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide 3-(2-Chlorophenyl): Introduces steric bulk and chlorine’s electron-withdrawing effects. 5-Methyl: Reduces steric hindrance compared to phenyl.
  • : 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide

    • 3-Phenyl and 5-methyl : Balances lipophilicity and steric effects.
    • Nitro group (on amide) : Electron-withdrawing nature may reduce metabolic stability but improve electrophilic reactivity .

Halogen Substituent Variations on the Amide Group

  • Target Compound : 4-Fluorophenyl

    • Fluorine’s small size and high electronegativity favor dipole interactions and metabolic stability.
  • : N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

    • 4-Bromophenyl : Larger halogen increases lipophilicity (higher logP) and may enhance halogen bonding.
    • 5-(4-Methylphenyl) : Methyl substitution further elevates hydrophobicity .

Heterocycle and Side Chain Modifications

  • : N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
    • 1,2,4-Triazole core : Alters electronic distribution compared to isoxazole.
    • Trifluoromethyl group : Introduces strong electron-withdrawing effects and enhances metabolic resistance .

Halogen Effects (Informed by )

A study on N-substituted maleimides () found minimal impact of halogen size (F, Cl, Br, I) on inhibitory potency (IC50 values: 4.34–7.24 μM), suggesting electronic effects dominate over steric factors in certain scaffolds. For isoxazoles, fluorine’s electronegativity may optimize target binding, while bromine/chloro analogues could prioritize lipophilicity .

Functional Group Contributions

  • Nitro () : May confer reactivity but risks metabolic degradation.
  • Trifluoromethyl () : Enhances stability and electron-deficient character.

Biological Activity

N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring, which is known for its bioactive properties. Its molecular formula is C22H17FN4O3C_{22}H_{17}FN_{4}O_{3}, and it has a molecular weight of 447.4 g/mol. The presence of the fluorophenyl group is believed to enhance its biological activity by improving binding affinity to target proteins.

This compound exerts its biological effects through interactions with various molecular targets:

  • Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation and inflammation pathways. For instance, studies indicate that it can inhibit carbonic anhydrases (CAs), which play a role in tumor growth and metastasis .
  • Receptor Modulation : It may also interact with specific receptors, leading to altered signaling pathways that affect cell survival and apoptosis .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have reported:

  • Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .
Cell LineIC50 (μM)
MCF-70.65
HeLa2.41
PANC-10.75
SK-MEL-20.89

These values indicate that the compound is particularly effective against MCF-7 cells, suggesting a potential for further development as a therapeutic agent.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Broad Spectrum : It has been tested against various bacterial strains, showing effectiveness similar to established antibiotics . The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the oxazole structure significantly influence biological activity:

  • Substituent Effects : The introduction of different substituents on the phenyl rings alters the potency against specific targets. For example, variations in fluorine substitution have been linked to enhanced binding affinity to carbonic anhydrases .
  • Heterocyclic Variations : Compounds incorporating additional heterocycles alongside the oxazole moiety have shown improved efficacy, indicating potential for developing new derivatives with enhanced biological profiles .

Study 1: Anticancer Efficacy

In a recent study examining the anticancer effects of this compound, researchers found that treatment led to significant apoptosis in MCF-7 cells. Flow cytometry analysis indicated increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2), suggesting a clear mechanism by which this compound induces cell death in cancerous cells .

Study 2: Antimicrobial Activity Assessment

A comparative study assessed the antimicrobial effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(4-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between 5-phenyl-1,2-oxazole-3-carboxylic acid derivatives and 4-fluoroaniline. A literature procedure involves activating the carboxylic acid (e.g., using HATU or EDC/HOBt) for amide bond formation with the aniline derivative . For example, in a study of analogous compounds, yields ranged from 34% to 85%, depending on substituent steric effects and reaction time. Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Purification : Preparative HPLC or column chromatography ensures high purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and amide bond formation. For example, the oxazole proton resonates at δ 6.5–7.5 ppm, while the fluorophenyl group shows distinct splitting patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 323.08 for C16_{16}H12_{12}FN2_2O2_2) .
  • HPLC : Monitors purity (>98%) using reverse-phase C18 columns and UV detection.

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies in activity (e.g., enzyme inhibition potency) often arise from subtle structural variations. Methodological approaches include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare IC50_{50} values .
  • Computational docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enoyl-ACP reductase). For example, the oxazole ring’s electron density may influence binding affinity .
  • Meta-analysis : Cross-reference published data on analogous compounds (e.g., 5-methyl vs. 5-phenyl oxazole derivatives) to identify trends .

Advanced: What challenges arise in crystallographic studies of this compound, and how can they be addressed?

Crystallization difficulties are common due to flexible substituents (e.g., fluorophenyl group). Strategies include:

  • Co-crystallization : Add stabilizing agents (e.g., PEG 4000) or co-solvents (DMSO).
  • Data collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve disordered regions.
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for aromatic rings and hydrogen-bond networks .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

The 4-fluorophenyl group’s electron-withdrawing nature enhances:

  • Metabolic stability : Fluorine reduces oxidative metabolism in cytochrome P450 assays.
  • Binding affinity : Polar interactions with target proteins (e.g., hydrogen bonding via the carboxamide group). Comparative studies show that replacing fluorine with methoxy decreases potency by ~40% in kinase inhibition assays .

Methodological: What in silico tools are recommended for predicting physicochemical properties and ADMET profiles?

  • LogP calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity (predicted LogP ~3.2).
  • ADMET prediction : SwissADME or ADMETLab 2.0 assess absorption (e.g., Caco-2 permeability) and toxicity (e.g., Ames test outcomes) .
  • Solubility : COSMO-RS predicts aqueous solubility (~0.05 mg/mL), guiding formulation studies .

Advanced: How can researchers design experiments to validate target engagement in cellular assays?

  • Chemical proteomics : Use biotinylated analogs for pull-down assays to identify binding proteins.
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment.
  • Knockdown/overexpression : CRISPR/Cas9-mediated gene editing confirms phenotype rescue .

Methodological: What strategies mitigate synthetic byproducts during scale-up?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression to minimize impurities.
  • Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) using response surface methodology.
  • Green chemistry : Replace toxic reagents (e.g., HOBt) with enzyme-mediated coupling .

Advanced: How do structural modifications affect the compound’s pharmacokinetic profile?

  • Half-life extension : Introducing a cyclopropyl group (analogous to ) increases metabolic stability in microsomal assays.
  • Bioavailability : Methylation of the oxazole ring improves Cmax_{\text{max}} by 2-fold in rodent models .

Methodological: What are best practices for data reproducibility in SAR studies?

  • Standardized assays : Use identical cell lines (e.g., HEK293) and assay buffers across labs.
  • Open-source data sharing : Deposit synthetic protocols on platforms like PubChem or Zenodo .
  • Blinded analysis : Independent validation of bioactivity data reduces bias .

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